molecular formula C20H16N2 B13112879 3,6-bis[(E)-2-phenylethenyl]pyridazine CAS No. 5273-56-3

3,6-bis[(E)-2-phenylethenyl]pyridazine

Cat. No.: B13112879
CAS No.: 5273-56-3
M. Wt: 284.4 g/mol
InChI Key: SVMPTVFQQGUGLV-PHEQNACWSA-N
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Description

3,6-bis[(E)-2-phenylethenyl]pyridazine is an extended π-conjugated organic molecule based on a pyridazine heterocyclic core. Its structure is characterized by a central electron-deficient pyridazine ring, which is symmetrically functionalized with phenylethenyl groups. This configuration results in a distinctive "St. Andrew's Cross" molecular shape, as observed in closely related structural analogs . The molecule's high dipole moment and robust hydrogen-bonding capacity, inherent to the pyridazine ring, make it a valuable scaffold in molecular recognition and the design of functional materials . This compound is of significant interest in materials chemistry due to its promising optoelectronic properties. It serves as a key chromophore for research in nonlinear optics (NLO), including investigations into second harmonic generation (SHG) . Its extended, rigid conjugated system also makes it a candidate for use in organic electronics and as a building block for supramolecular structures . Researchers can functionalize the pyridazine core using modern synthetic methods, such as the versatile Suzuki-Miyaura cross-coupling reaction, allowing for further tuning of its electronic characteristics . This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5273-56-3

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

3,6-bis[(E)-2-phenylethenyl]pyridazine

InChI

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+

InChI Key

SVMPTVFQQGUGLV-PHEQNACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Intermolecular Interactions and Supramolecular Assembly in Solid State

Hirshfeld Surface Analysis for Intermolecular Contacts

The presence of aromatic rings and the pyridazine (B1198779) core in 3,6-bis[(E)-2-phenylethenyl]pyridazine suggests that π-π stacking interactions and C-H···π interactions would also play a role in stabilizing the crystal structure. The shape-index and curvedness maps, derived from Hirshfeld analysis, are particularly useful for identifying the characteristic features of π-π stacking. nih.gov In analogous compounds, these are often visualized as adjacent red and blue triangular regions on the shape-index map. nih.gov

A typical breakdown of intermolecular contacts for a related heterocyclic compound, as determined by Hirshfeld surface analysis, is presented in the table below. It is important to note that these values are illustrative and based on analyses of different, but structurally related, molecules.

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Heterocyclic Compound.

Contact Type Contribution (%)
H···H 31.4 - 56.6
C···H/H···C 19.0 - 22.6
O···H/H···O 9.3 - 10.0
N···H/H···N 6.7
Cl···H/H···Cl 19.9
C···C 3.7

Note: Data is compiled from analyses of various substituted pyridazinone derivatives and is intended for illustrative purposes only, as specific data for this compound was not found. nih.govnih.gov

Conformational Equilibria in Solution Phase

The conformational flexibility of molecules in solution is critical to their chemical reactivity and physical properties. For this compound, the primary conformational freedom arises from the rotation around the single bonds connecting the pyridazine ring to the vinylic groups and the vinylic groups to the phenyl rings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for studying conformational equilibria in solution. nih.gov By analyzing parameters such as Nuclear Overhauser Effect (nOe) enhancements, chemical shifts, and coupling constants, often at variable temperatures, it is possible to deduce the predominant conformations and the energy barriers to rotation. nih.govresearchgate.net

For pyridazine-containing compounds, the orientation of substituents relative to the heterocyclic ring can be influenced by steric and electronic factors. nih.gov In the case of this compound, the two phenylethenyl substituents are expected to adopt a conformation that minimizes steric hindrance. Due to the planarity of the pyridazine ring and the double bonds, the molecule could potentially exist in different planar or near-planar conformations. liberty.edu However, steric interactions between the hydrogen atoms of the vinyl groups and the pyridazine ring, as well as between the phenyl rings and the rest of the molecule, likely lead to a twisted conformation in solution.

In structurally similar molecules, such as those with phenyl and pyridazine rings, the dihedral angle between the rings is a key conformational parameter. doaj.org The equilibrium between different conformers can be influenced by the solvent, as different solvents can stabilize conformers of varying polarity to different extents. While specific experimental or computational studies on the conformational equilibria of this compound in solution were not found in the search results, the general principles of conformational analysis suggest a dynamic equilibrium between several low-energy conformations.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure of molecules in their ground state. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet robust framework for detailed analysis.

Geometry Optimization and Conformational Preferences

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 3,6-bis[(E)-2-phenylethenyl]pyridazine, calculations are typically performed using hybrid functionals like B3LYP in conjunction with a basis set such as 6-31G(d,p). inpressco.com This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules. inpressco.comresearchgate.net

The optimization process seeks the minimum energy conformation on the potential energy surface. For 3,6-distyrylpyridazine, a key conformational feature is the planarity of the molecule. The central pyridazine (B1198779) ring, the ethenyl bridges, and the terminal phenyl rings all tend towards a planar arrangement to maximize π-conjugation. However, steric hindrance between hydrogen atoms on the pyridazine and ethenyl moieties can lead to slight deviations from perfect planarity. The optimized geometry reveals specific bond lengths and angles that characterize the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for a Pyridazine Derivative at the B3LYP/6-31G Level of Theory*

ParameterBond Length (Å) / Bond Angle (°)
C-C (pyridazine ring)1.39 - 1.40
C-N (pyridazine ring)1.33 - 1.34
C=C (ethenyl bridge)1.34
C-C (ethenyl-phenyl)1.47
C-C (phenyl ring)1.39 - 1.40
C-N-N (pyridazine ring)119 - 120
C-C-N (pyridazine ring)121 - 122
C-C=C (ethenyl bridge)126 - 127

Note: The data in this table is representative of a substituted pyridazine derivative and is intended to provide an illustrative example of the types of parameters obtained from DFT calculations. Specific values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. irjweb.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.comnih.gov

For this compound, the HOMO is typically characterized by a π-orbital delocalized across the entire conjugated system, including the phenyl rings, ethenyl bridges, and the pyridazine core. The LUMO is also a π*-antibonding orbital, similarly delocalized. The distribution of these orbitals provides insight into the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is often associated with higher chemical reactivity and lower kinetic stability. irjweb.com DFT calculations at the B3LYP/6-31G* level have been used to determine the HOMO-LUMO gap for similar pyridazine derivatives. gsconlinepress.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Pyridazine Derivative

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-2.49
ΔE (HOMO-LUMO Gap)3.66

Note: This data is for the related compound 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and serves as an example. gsconlinepress.com The specific values for this compound will differ.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) denote electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them likely sites for protonation or coordination to metal ions. The hydrogen atoms of the phenyl and ethenyl groups would exhibit positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is powerful for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. nih.gov TD-DFT can predict various properties related to electronic transitions, such as absorption and emission spectra.

Vertical Excitation and Emission Calculations

TD-DFT calculations are used to determine the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without any change in the molecular geometry (Franck-Condon principle). nih.gov These calculated energies, along with their corresponding oscillator strengths (a measure of the transition probability), can be used to simulate the molecule's UV-Vis absorption spectrum. researchgate.net

For this compound, the lowest energy electronic transitions are expected to be of the π-π* type, corresponding to the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated absorption maxima (λmax) can then be compared with experimental data to validate the computational methodology.

Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the energy of the emitted photon as the molecule relaxes back to the ground state. This allows for the theoretical prediction of the fluorescence spectrum.

Table 3: Calculated Vertical Excitation Energies and Oscillator Strengths for a Styrylpyridine Derivative

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S13.543501.25
S24.123010.02
S34.352850.01

Note: This data is for a related styrylpyridine compound and is provided for illustrative purposes. researchgate.net The values for this compound would be different.

Excited State Geometry Optimization

Upon electronic excitation, the distribution of electron density in a molecule changes, which in turn can lead to a different equilibrium geometry in the excited state compared to the ground state. TD-DFT can be used to perform geometry optimizations on the potential energy surface of a specific excited state to find its minimum energy structure. nih.govscm.com

For molecules like this compound, changes in the excited state geometry can involve alterations in bond lengths, particularly in the conjugated system, and changes in the torsional angles between the rings. Understanding the geometry of the excited state is crucial for accurately predicting emission energies and for understanding photochemical reaction pathways that may occur from the excited state. The difference in energy between the vertically excited state and the relaxed excited state geometry is known as the Stokes shift, which can also be estimated from these calculations.

Prediction of Optical and Optoelectronic Parameters

Computational chemistry offers powerful tools to predict the optical and optoelectronic properties of molecules, providing a theoretical framework to understand and anticipate their behavior in various applications.

The linear optical response of this compound is characterized by its molecular polarizability. Theoretical calculations provide the average polarizability (<α>), which is a measure of the molecule's ability to form an induced dipole moment in the presence of an external electric field. These calculations are fundamental to understanding the refractive index and dielectric constant of materials based on this chromophore. The calculated values are typically presented in atomic units (a.u.) and then converted to electrostatic units (esu).

Table 1: Calculated Linear Optical Properties of this compound

Parameter Calculated Value Unit

Note: Specific calculated values for the average polarizability of this compound are not available in the public domain literature based on the conducted search.

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. For this compound, its centrosymmetric nature suggests that the first hyperpolarizability should be zero. However, computational studies often explore the potential for symmetry breaking in different environments or through molecular vibrations, which could lead to a non-zero β value. The magnitude of the first hyperpolarizability is a critical indicator of a material's potential for applications such as frequency doubling of light.

Table 2: Calculated Non-Linear Optical Properties of this compound

Parameter Calculated Value Unit

Note: Specific calculated values for the first hyperpolarizability of this compound are not available in the public domain literature based on the conducted search.

Analysis of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of chemical species through various descriptors. These parameters are derived from the changes in energy with respect to the number of electrons and the external potential.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the distribution of the Fukui function across the atoms of this compound, researchers can predict which atoms are most likely to participate in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors for this compound

Descriptor Calculated Value Unit
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV
Ionization Potential (I) Data not available eV
Electron Affinity (A) Data not available eV
Electronegativity (χ) Data not available eV
Global Hardness (η) Data not available eV

Note: Specific calculated values for the global and local reactivity descriptors of this compound are not available in the public domain literature based on the conducted search.

Photophysical Phenomena and Spectroscopic Characterization

Light Absorption Characteristics in Solution and Solid State

The light absorption properties of 3,6-bis[(E)-2-phenylethenyl]pyridazine and its derivatives are primarily governed by π-π* electronic transitions within the extended conjugated system. This system comprises the central electron-deficient pyridazine (B1198779) ring connected to two phenylethenyl (styryl) groups. The core structure is analogous to stilbene (B7821643), a well-studied chromophore, but with the inclusion of the nitrogen-containing heterocyclic ring which influences the electronic properties.

In solution, these compounds typically exhibit strong absorption bands in the ultraviolet (UV) to visible region of the electromagnetic spectrum. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents on the phenyl rings and the polarity of the solvent. For instance, alkoxy-substituted derivatives of (E,E)-3,6-bis(styryl)pyridazine show absorption maxima that can be tuned based on the length and position of the alkoxy chains. The primary absorption corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are delocalized across the π-system. Theoretical calculations on related aza-analogues of stilbene suggest that the lowest energy excited states are of a ππ* nature, with nπ* states, originating from the nitrogen lone pairs, lying at slightly higher energies.

Information on the solid-state absorption of the parent compound is not extensively detailed in the available literature. However, for conjugated molecules of this type, solid-state spectra are often red-shifted and broadened compared to their solution spectra. This phenomenon, known as H- or J-aggregation, arises from intermolecular electronic interactions between molecules in the crystal lattice, which can either decrease (H-aggregation, blue-shift) or increase (J-aggregation, red-shift) the energy of the lowest excited state.

Fluorescence and Phosphorescence Spectroscopy

Emission Maxima and Quantum Yields

Derivatives of 3,6-bis(styryl)pyridazine are known to be fluorescent, emitting light upon relaxation from the first excited singlet state (S₁). The emission properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the surrounding environment.

Table 5.2.1: Photophysical Data for this compound Derivatives (Note: Specific experimental data for the parent compound is not available in the searched literature. The table structure is provided for when such data becomes available.)

CompoundSolventλmax, abs (nm)λmax, em (nm)Quantum Yield (ΦF)
This compound-Data not availableData not availableData not available

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. The photophysical properties of this compound are expected to be sensitive to the solvent environment. The pyridazine core acts as an electron-accepting unit, while the styryl wings can act as electron-donating components, giving the molecule a potential Donor-π-Acceptor-π-Donor (D-π-A-π-D) character.

Upon excitation to the S₁ state, there is often an increase in the molecular dipole moment. In polar solvents, this more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon is known as positive solvatochromism. While pronounced solvatochromic shifts are typical for asymmetric D-π-A molecules, symmetric molecules can also exhibit this behavior. The sensitivity of the emission spectrum to solvent polarity makes such compounds useful as environmental probes.

Photoisomerization Mechanisms (Trans-Cis Isomerization)

A key photochemical process for this compound is the reversible isomerization around the carbon-carbon double bonds, from the trans (E) to the cis (Z) configuration. The parent compound exists as the thermodynamically stable (E,E)-isomer.

Upon irradiation with light of an appropriate wavelength, the (E,E)-isomer can be converted to the (E,Z)-isomer. Continued irradiation typically leads to a photostationary state, which is a mixture of the (E,E) and (E,Z) isomers where the rates of forward and reverse isomerization are equal. The mechanism is analogous to that of stilbene, which involves the photoexcited molecule twisting around the ethylenic double bond in the S₁ excited state to reach a perpendicular, non-emissive conformation. From this "phantom singlet" state, the molecule can decay non-radiatively back to the ground state (S₀) as either the trans or cis isomer.

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would normally be accessed by a single UV-Vis photon. Molecules with large TPA cross-sections (σ₂) are of interest for applications like 3D microfabrication, data storage, and biological imaging.

The structural characteristics of this compound, namely its extended π-conjugation and symmetric, stilbene-like D-π-A-π-D architecture, make it a strong candidate for exhibiting TPA. Lengthening the conjugation with styryl groups is a known strategy to increase TPA cross-sections. While specific experimental TPA cross-section values for this compound are not available in the reviewed literature, related compounds with distyryl groups have been shown to possess TPA character. For example, certain BODIPY dyes incorporating distyryl groups exhibit TPA cross-sections in the range of 70-80 GM (Goeppert-Mayer units).

Excited State Dynamics and Relaxation Pathways

Following photoexcitation, the this compound molecule relaxes back to the ground state through several competing pathways. The primary deactivation channels for stilbenoid compounds are fluorescence, internal conversion (often via trans-cis isomerization), and intersystem crossing (ISC) to the triplet manifold.

For 3,6-bis(styryl)pyridazines, sensitizing and quenching experiments have provided insight into these pathways. It has been shown that the photoisomerization from the (E,E) to the (E,Z) form proceeds via a triplet state mechanism. This implies that after initial excitation to the singlet state (S₁), an efficient intersystem crossing to the triplet state (T₁) occurs. Isomerization then takes place on the triplet potential energy surface. Conversely, the reverse reaction, from the (E,Z) to the (E,E) isomer, is also believed to occur from the triplet state, although a minor contribution from a singlet state pathway may also be involved. The presence of the nitrogen atoms in the pyridazine ring can enhance the rate of intersystem crossing (spin-orbit coupling) compared to the all-carbon analogue, stilbene, potentially making the triplet pathway more dominant.

Applications in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

While pyridazine-containing compounds have been explored for their roles in OLEDs, specific data on 3,6-bis[(E)-2-phenylethenyl]pyridazine is scarce. Pyridazine (B1198779) derivatives are known to be used as ligands in phosphorescent emitters and as host materials in phosphorescent OLEDs. The electron-accepting nature of the pyridazine ring can be beneficial for charge transport in these devices.

Charge Transport Characteristics

The charge transport properties of this compound have not been specifically reported. In general, stilbene (B7821643) derivatives, which are structurally related, have been investigated for their charge transport capabilities. The extended π-conjugation provided by the styryl groups in this compound suggests that it could facilitate charge transport. The nature of this transport (i.e., whether it is predominantly electron- or hole-transporting) would depend on the compound's molecular orbital energy levels.

Energy Level Alignment for Device Performance

Effective energy level alignment between the different layers of an OLED is crucial for efficient device performance. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of this compound would need to be determined to assess its suitability for use in OLEDs and to predict its role (e.g., as an emitter, host, or charge transport material) in a device stack. Without experimental or computational data on these energy levels, a detailed discussion on its potential for energy level alignment remains speculative.

Liquid Crystalline Materials (Mesogens)

There is an indication that 3,6-distyrylpyridazine may exhibit liquid crystalline properties. For a similar compound, liquid crystalline transition temperatures have been recorded, with the material existing as a liquid crystalline mesophase in a specific temperature range. This suggests that this compound could also form mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.

Photochemistry in Liquid Crystalline Phases

The photochemistry of stilbene-containing compounds is well-documented and often involves trans-cis isomerization upon exposure to light. In a liquid crystalline phase, the ordered environment can influence this photochemical reaction. The alignment of the molecules in a mesophase could potentially be used to control the direction and efficiency of the photoisomerization of the phenylethenyl groups in this compound. This photo-responsiveness could be harnessed for various applications.

Optical Switching and Imaging Techniques

The photo-induced trans-cis isomerization of stilbene derivatives can lead to significant changes in their molecular shape and electronic properties. This phenomenon forms the basis for their use as optical switches. In principle, this compound could function as a molecular switch, where irradiation with a specific wavelength of light induces a change from the trans to the cis isomer, and this process could be reversible either thermally or by using a different wavelength of light. This switching capability could be utilized in optical data storage or for creating photo-responsive materials.

Photonic Applications

The unique photophysical and photochemical properties of π-conjugated organic molecules like this compound position them as promising candidates for advanced functional materials in the field of photonics. The extended π-system, arising from the connection of phenyl and pyridazine rings through ethenyl bridges, is expected to give rise to significant nonlinear optical (NLO) properties. Such properties are crucial for applications that rely on the interaction of light with matter in a nonlinear fashion, including 3D optical data storage and two-photon polymerization. While direct experimental data for this compound in these specific applications is not extensively documented in publicly available literature, its potential can be inferred from the known behavior of structurally similar compounds and the fundamental principles of these technologies.

3D Optical Data Storage

Three-dimensional optical data storage is a technology that aims to significantly increase data storage capacity by utilizing the entire volume of the storage medium, rather than just the surface. wikipedia.org This is often achieved through nonlinear optical phenomena, such as two-photon absorption (2PA). wikipedia.org In a 2PA process, a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. wikipedia.org This process is highly localized at the focal point of a laser beam, allowing for the writing of data in a three-dimensional space with high precision. wikipedia.org

The potential of this compound for 3D optical data storage is rooted in the photochemical properties observed in related 3,6-bis(styryl)pyridazines. researchgate.net These molecules are known to undergo reversible (E,E) to (E,Z) photoisomerization upon irradiation. researchgate.net This light-induced change in molecular structure leads to a modification of the material's physical properties, such as its refractive index or absorption spectrum, which can be used to encode data. The two distinct isomeric states can represent the "0" and "1" of binary data.

For a material to be effective for 3D optical data storage, it should possess certain key characteristics, which are outlined in the table below. It is hypothesized that this compound, due to its extended π-conjugation, would exhibit a significant two-photon absorption cross-section, a critical parameter for enabling the 3D writing process.

PropertyTypical Requirement for 3D Optical Data Storage MaterialsAnticipated Performance of this compound
Two-Photon Absorption (2PA) Cross-SectionHigh value to enable efficient writing with low laser power.Expected to be significant due to the extended π-conjugated system.
Photochemical Quantum YieldHigh efficiency of photoisomerization or other photochemical reactions.Likely to be efficient, based on studies of similar styrylpyridazine derivatives. researchgate.net
Thermal Stability of IsomersBoth isomers should be stable at operating temperatures to ensure data retention.Dependent on the specific molecular structure and environment.
Readout MethodNon-destructive readout, e.g., via fluorescence or refractive index change.The different isomers are expected to have distinct spectral properties, allowing for non-destructive readout.
Fatigue ResistanceAbility to withstand many write-read-erase cycles without degradation.Requires experimental validation.

Two-Photon Polymerization

Two-photon polymerization (2PP) is a high-resolution 3D printing technique that uses a focused laser to solidify a liquid photopolymer resin. mdpi.com Similar to 3D optical data storage, 2PP relies on the principle of two-photon absorption to initiate the polymerization process only at the laser's focal point, enabling the fabrication of complex three-dimensional micro- and nanostructures. mdpi.com The process requires a photoinitiator that can efficiently absorb two photons to generate reactive species (radicals or cations) that trigger the polymerization of monomer units.

Molecules with large two-photon absorption cross-sections are highly sought after as photoinitiators for 2PP. The extended π-conjugated structure of this compound suggests that it could function as an efficient two-photon absorbing chromophore. Upon excitation via 2PA, the molecule could potentially transfer its energy to a monomer or another initiating species, or even undergo bond cleavage to directly generate radicals, thereby initiating the polymerization cascade.

The suitability of a compound as a two-photon polymerization initiator is determined by several factors. The following table outlines these key parameters and speculates on the potential of this compound in this context.

PropertyTypical Requirement for Two-Photon Polymerization InitiatorsAnticipated Performance of this compound
Two-Photon Absorption (2PA) Cross-SectionLarge value in the near-infrared region to allow for deep penetration into the resin.The styrylpyridazine core is a good candidate for exhibiting a large 2PA cross-section.
Initiation Quantum YieldHigh efficiency in generating reactive species upon two-photon excitation.Needs to be determined experimentally.
SolubilityGood solubility in common photopolymer resins.The phenyl groups may enhance solubility in organic monomers.
Excitation WavelengthTypically in the near-infrared (NIR) range to minimize light scattering and absorption by the resin.The absorption spectrum would need to be characterized to determine the optimal excitation wavelength.
ReactivityThe generated reactive species must be efficient in initiating polymerization.Dependent on the electronic structure of the excited state.

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Architectures

The design of supramolecular architectures relies on the strategic use of non-covalent interactions to guide the assembly of molecular components into larger, ordered structures. For pyridazine-based systems, several key principles are employed:

Complementarity: Successful self-assembly requires geometric and electronic complementarity between interacting molecules. In the case of 3,6-bis[(E)-2-phenylethenyl]pyridazine, this can be seen in the potential for π-stacking of the planar aromatic regions.

Pre-organization: The relatively rigid structure of the molecule, due to the pyridazine (B1198779) ring and the trans-configuration of the ethenyl linkages, pre-organizes the interactive sites (the nitrogen atoms and the π-surfaces) in a defined spatial arrangement. This reduces the entropic cost of assembly and favors the formation of well-defined aggregates.

Dynamic and Reversible Assembly: Supramolecular systems are often formed through reversible non-covalent interactions, allowing for error-correction and the formation of the most thermodynamically stable structures.

These principles guide the formation of various supramolecular structures, from simple dimers to complex, extended networks.

Self-Assembly Strategies of this compound Derivatives

The self-assembly of derivatives of this compound in the solid state and in solution is driven by a combination of non-covalent forces, leading to the formation of ordered aggregates.

While specific studies on the dimerization and higher-order aggregation of this compound are not extensively documented, the behavior of structurally related stilbene (B7821643) and pyridazine derivatives suggests that this compound is prone to self-assembly. In the crystalline state, molecules of similar pyridazine derivatives have been observed to form dimers and extended arrays through various intermolecular interactions. For instance, in related compounds, dimerization is often a precursor to the formation of larger aggregates. The planarity of the phenylethenyl arms and the pyridazine core facilitates close packing and interaction between molecules, which can lead to the formation of columnar or layered structures in the solid state.

The primary non-covalent interactions responsible for the self-assembly of this compound derivatives include:

π-π Stacking: The extensive aromatic surfaces of the phenyl and pyridazine rings are conducive to π-π stacking interactions. These interactions are a major driving force for the aggregation of planar aromatic molecules and are expected to play a significant role in organizing molecules of this compound into stacked arrangements. The offset or slipped-stack arrangement is common for such systems to minimize electrostatic repulsion.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., solvents, co-crystallizing agents) or in derivatives containing hydroxyl or amino groups, hydrogen bonding can be a powerful tool for directing assembly.

C-H···N and C-H···π Interactions: These weaker hydrogen bonds are also crucial in defining the crystal packing of aromatic nitrogen heterocycles. The hydrogen atoms of the phenyl and ethenyl groups can interact with the nitrogen atoms of the pyridazine ring (C-H···N) or with the π-electron clouds of the aromatic rings (C-H···π) of neighboring molecules.

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of Pyridazine and Stilbene Derivatives.
Interaction TypeDescriptionTypical Energy (kJ/mol)Role in Assembly
π-π StackingAttractive, non-covalent interactions between aromatic rings.10-50Major driving force for aggregation and columnar structuring.
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like N or O.15-40Directional control of assembly, formation of specific motifs.
C-H···N InteractionsWeak hydrogen bond between a C-H group and a nitrogen atom.4-25Fine-tuning of molecular packing and stabilization of crystal lattices.
C-H···π InteractionsInteraction of a C-H bond with the π-face of an aromatic ring.5-10Contribution to the overall stability of the supramolecular structure.

Host-Guest Interactions with Macrocyclic Receptors

The elongated, somewhat rigid structure of this compound makes it a suitable candidate for forming host-guest complexes with various macrocyclic receptors.

Cyclodextrins: These toroidal-shaped macrocycles, composed of glucose units, have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic phenylethenyl arms of this compound can be encapsulated within the cavity of cyclodextrins, particularly the larger β- and γ-cyclodextrins. The formation of such inclusion complexes can enhance the solubility of the guest molecule in aqueous solutions and modify its photophysical properties. The stoichiometry of these complexes (e.g., 1:1 or 1:2 host:guest) would depend on the relative sizes of the guest and the cyclodextrin (B1172386) cavity.

Calixarenes: These are cup-shaped macrocycles with a hydrophobic cavity that can also encapsulate guest molecules. The size and shape of the calixarene (B151959) can be tailored to selectively bind guests of a particular geometry. The phenylethenyl groups of this compound could potentially fit into the cavity of a suitably sized calixarene, driven by hydrophobic and π-π interactions between the guest and the aromatic walls of the host.

Table 2: Potential Host-Guest Interactions of this compound.
Macrocyclic HostPotential Binding SiteDriving ForcesPotential Effects
β-CyclodextrinPhenylethenyl armsHydrophobic interactions, van der Waals forcesIncreased aqueous solubility, altered fluorescence
γ-CyclodextrinEntire molecule or two phenylethenyl armsHydrophobic interactions, van der Waals forcesEncapsulation of larger portions of the molecule
Calix[n]arenesPhenylethenyl armsπ-π stacking, hydrophobic interactions, C-H···π interactionsSelective binding, modified photophysics

Influence of Supramolecular Organization on Photophysical Properties

The photophysical properties of conjugated molecules like this compound are highly sensitive to their local environment and state of aggregation.

Absorption and Emission Spectra: In dilute solutions, the molecule is expected to exhibit strong absorption in the UV-visible region and display fluorescence, characteristic of stilbenoid compounds. Upon aggregation, changes in the absorption and emission spectra are anticipated.

H-aggregation (face-to-face stacking): This typically leads to a blue-shift in the absorption spectrum and often results in fluorescence quenching.

J-aggregation (head-to-tail arrangement): This can cause a red-shift in the absorption spectrum (J-band) and can sometimes lead to enhanced fluorescence with a small Stokes shift.

Fluorescence Quantum Yield: The formation of aggregates can either quench or enhance fluorescence. Aggregation-caused quenching (ACQ) is common for planar aromatic molecules due to the formation of non-emissive excimers. However, in some cases, restriction of intramolecular motion (RIM) within a rigid aggregate can lead to aggregation-induced emission (AIE), where the fluorescence quantum yield increases in the aggregated state compared to the solution state.

Host-Guest Complexation: Encapsulation within a macrocyclic host can significantly alter the photophysical properties. The rigid and confined environment of the host cavity can restrict conformational changes in the excited state, leading to an increase in fluorescence quantum yield. The polarity of the host's cavity can also influence the emission wavelength.

The study of how supramolecular organization modulates the photophysical properties of this compound is crucial for its potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular switches.

Structure Property Relationship Elucidation

Impact of Substituent Effects on Electronic and Photophysical Properties

The introduction of various functional groups onto the phenyl rings of the 3,6-bis[(E)-2-phenylethenyl]pyridazine core can profoundly alter its electronic and photophysical behavior. These modifications allow for the fine-tuning of properties such as absorption and emission wavelengths, fluorescence quantum yields, and charge transport characteristics.

Electron-Donating and Electron-Withdrawing Group Influence

The electronic nature of substituents plays a pivotal role in modulating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), generally increase the electron density of the π-conjugated system. This elevation in electron density primarily raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. missouristate.edu Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), pull electron density away from the π-system, thereby lowering the energy of the LUMO and also potentially the HOMO, which often results in a reduced HOMO-LUMO gap. missouristate.edu

The modulation of the HOMO-LUMO gap directly impacts the absorption and emission spectra of the molecule. A smaller energy gap corresponds to absorption and emission at longer wavelengths (a bathochromic or red shift). This principle is fundamental in tuning the color of light emitted by organic light-emitting diodes (OLEDs) or the absorption range of organic photovoltaic (OPV) materials.

Table 1: Effect of Substituents on the Electrochemical and Optical HOMO-LUMO Gaps of Representative Fluorenone Derivatives.

Substituent HOMO (eV) LUMO (eV) Electrochemical Gap (eV) Optical Gap (eV)
None -6.1 -3.5 2.6 2.7
Electron-Donating -5.8 -3.4 2.4 2.5

Conjugation Pathway Modulation and its Optoelectronic Consequences

The extent and nature of the π-conjugation pathway are critical determinants of the optoelectronic properties of this compound derivatives. The molecule's backbone, consisting of alternating single and double bonds, allows for the delocalization of π-electrons across the pyridazine (B1198779) core and the phenyl rings.

Increasing the length of the conjugated system, for instance by introducing additional vinylene or phenylene units, generally leads to a smaller HOMO-LUMO gap and a red shift in the absorption and emission spectra. missouristate.edu This is because the energy levels of the π and π* orbitals become more closely spaced as the "box" in which the electrons are confined expands.

Correlation between Molecular Planarity/Conformation and Optical Response

The three-dimensional arrangement of the atoms in this compound, specifically its planarity and conformation, has a profound effect on its optical properties. For optimal π-electron delocalization, the entire molecule should ideally be planar. However, steric hindrance between adjacent hydrogen atoms on the pyridazine and vinyl groups, as well as between the vinyl groups and the phenyl rings, can lead to deviations from planarity.

A twisted conformation disrupts the overlap of p-orbitals, reducing the extent of conjugation. This interruption of the π-system typically results in a blue shift in the absorption and emission spectra and can also lead to a decrease in the molar extinction coefficient and fluorescence quantum yield. In stilbene (B7821643) analogues, which share a similar ethenyl-phenyl structure, the planarity of the molecule is known to be a key factor in determining its photophysical properties. mdpi.com

The following table, based on computational studies of pseudo-stilbene systems, illustrates the relationship between molecular planarity (represented by torsion angles) and optical properties. mdpi.com A smaller torsion angle indicates a more planar structure.

Table 2: Relationship between Molecular Planarity and Calculated Optical Properties for Pseudo-Stilbene Analogues.

Molecule Torsion Angle (°) Absorption Wavelength (nm)
Analogue 1 5.0 450
Analogue 2 15.0 435

Rational Design Principles for Tuning Advanced Material Characteristics

The insights gained from understanding the structure-property relationships of this compound and its analogues provide a foundation for the rational design of new materials with tailored characteristics for specific applications.

For the development of red-emitting materials for OLEDs , the design strategy would involve:

Introducing strong electron-donating groups on one end of the molecule and strong electron-withdrawing groups on the other to induce a significant intramolecular charge transfer character and narrow the HOMO-LUMO gap.

Extending the π-conjugation length through the incorporation of additional unsaturated moieties.

Employing bulky substituents strategically to control intermolecular interactions and prevent aggregation-caused quenching of fluorescence in the solid state, while still maintaining a reasonably planar conformation.

For designing materials for organic solar cells , the focus would be on:

Tuning the HOMO and LUMO energy levels through appropriate substitution to ensure efficient charge transfer to and from adjacent electron donor or acceptor materials.

Broadening the absorption spectrum to capture a larger portion of the solar spectrum, which can be achieved by creating molecules with multiple absorption bands or by blending different derivatives.

Enhancing molecular planarity to promote intermolecular π-π stacking, which is beneficial for charge transport.

For applications in fluorescent sensors , the design would aim to:

Incorporate specific recognition sites that, upon binding with an analyte, would induce a change in the electronic structure of the pyridazine core.

This change could manifest as a turn-on or turn-off of fluorescence , or a shift in the emission wavelength , providing a detectable signal for the presence of the target analyte.

By systematically applying these design principles, it is possible to create a diverse library of this compound-based materials with optimized properties for a wide range of advanced technological applications.

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